molecular formula C11H17N3 B13061934 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine

1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13061934
M. Wt: 191.27 g/mol
InChI Key: BCDJVMKYRSXVRO-UHFFFAOYSA-N
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Description

1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused to a pyrazole ring. The pyrazole moiety is substituted with a methyl group at position 4 and an amine group at position 2. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol (calculated) . The bicyclo[2.2.1]heptane system enhances stereochemical stability, while the pyrazole ring offers hydrogen-bonding capabilities via the amine group, which may influence solubility and target binding .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-7-6-14(13-11(7)12)10-5-8-2-3-9(10)4-8/h6,8-10H,2-5H2,1H3,(H2,12,13)

InChI Key

BCDJVMKYRSXVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2CC3CCC2C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-{bicyclo[221]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[22Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, substituent effects, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole) Molecular Weight (g/mol) Key Properties/Applications References
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine 4-methyl, 3-amine 191.27 Rigid scaffold, potential drug intermediate
1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine 4-chloro, 3-amine 211.68 Enhanced lipophilicity; halogenated analogs often used in SAR studies
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine 3-methyl, 5-amine 191.27 Positional isomer; altered hydrogen-bonding capacity
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine 1-methyl, 4-amine 191.27 Methyl at pyrazole-N1; steric effects on reactivity
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl Bicycloheptane with amino/acid groups 201.66 Zwitterionic properties; peptide mimicry applications

Key Observations:

Substituent Effects: The 4-chloro analog (211.68 g/mol) exhibits higher molecular weight and lipophilicity compared to the methyl-substituted target compound, which may enhance membrane permeability but reduce aqueous solubility .

Commercial Availability :

  • Related bicyclo[2.2.1]heptane derivatives, such as 4-bromobicyclo[2.2.1]heptane-1-carboxylic acid ($172/100 mg), are commercially available, indicating a robust supply chain for structural analogs .

Biological Activity

1-{Bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2C_{11}H_{16}N_2 with a molecular weight of approximately 180.26 g/mol. The compound features a bicyclic structure that contributes to its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]heptan-2-one with 4-methyl-1H-pyrazol-3-amine under controlled conditions, often utilizing catalysts to enhance yield and selectivity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that derivatives of bicyclic compounds can act as potent inhibitors of RNA viruses, including coronaviruses and HIV. For instance, related compounds have demonstrated significant inhibition of viral replication at concentrations as low as 250 µM, suggesting potential therapeutic applications in antiviral drug development .

Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and pain pathways. Inhibitors of sEH are considered promising for treating conditions such as hypertension and chronic pain syndromes .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cell, leading to modulation of various biochemical pathways. This includes acting as an electrophile that reacts with nucleophiles in biological systems .

Case Studies

Several studies have highlighted the biological efficacy of related bicyclic compounds:

  • Inhibition Studies : A series of bicyclic amines were synthesized and tested for their ability to inhibit viral replication, showing promising results against various RNA viruses .
  • Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds has indicated favorable absorption and distribution characteristics, supporting their potential use in clinical settings.

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntiviral, Anti-inflammatory
Bicyclo[2.2.1]heptane derivativesRNA virus inhibition
Urea derivatives with bicyclic structuresSoluble epoxide hydrolase inhibition

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